molecular formula C4H8N4O3 B8687493 3-Methyl-4-nitroamino-1,2,3,6-tetrahydro-1,3,5-oxadiazine

3-Methyl-4-nitroamino-1,2,3,6-tetrahydro-1,3,5-oxadiazine

Cat. No. B8687493
M. Wt: 160.13 g/mol
InChI Key: GAYLOVDFGKQKCJ-UHFFFAOYSA-N
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Patent
US06376487B1

Procedure details

30.5 g of paraformaldehyde are added, at room temperature, to a mixture of 20 g of N-methyl-N′-nitroguanidine, 17 g of triethylamine, 100 ml of dioxane and 100 ml of toluene, and the mixture is refluxed for 16 hours and subsequently evaporated in vacuo. The residue is purified by column chromatography [silica gel; dichloromethane/methanol (95:5)], giving the tide compound which melts at 137 to 139°.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[CH3:3][NH:4][C:5]([NH:7][N+:8]([O-:10])=[O:9])=[NH:6].C(N(CC)CC)C.[O:18]1[CH2:23]COC[CH2:19]1>C1(C)C=CC=CC=1>[CH3:3][N:4]1[C:5](=[N:7][N+:8]([O-:10])=[O:9])[NH:6][CH2:23][O:18][CH2:19]1

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
C=O
Name
Quantity
20 g
Type
reactant
Smiles
CNC(=N)N[N+](=O)[O-]
Name
Quantity
17 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
subsequently evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography [silica gel; dichloromethane/methanol (95:5)]
CUSTOM
Type
CUSTOM
Details
giving the tide compound which melts at 137 to 139°

Outcomes

Product
Name
Type
Smiles
CN1COCNC1=N[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.